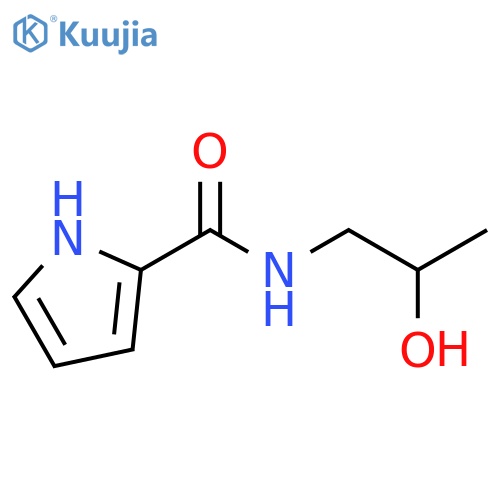Cas no 1153388-31-8 (N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide)

1153388-31-8 structure
商品名:N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide
CAS番号:1153388-31-8
MF:C8H12N2O2
メガワット:168.193081855774
CID:5524609
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide
-
- インチ: 1S/C8H12N2O2/c1-6(11)5-10-8(12)7-3-2-4-9-7/h2-4,6,9,11H,5H2,1H3,(H,10,12)
- InChIKey: CQEQOXBEAGMSQU-UHFFFAOYSA-N
- ほほえんだ: N1C=CC=C1C(NCC(O)C)=O
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AZ91771-1g |
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide |
1153388-31-8 | 96% | 1g |
$282.00 | 2024-04-20 | |
| A2B Chem LLC | AZ91771-5g |
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide |
1153388-31-8 | 96% | 5g |
$825.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280600-1g |
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide |
1153388-31-8 | 98% | 1g |
¥3597.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280600-5g |
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide |
1153388-31-8 | 98% | 5g |
¥10024.00 | 2024-08-09 |
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
1153388-31-8 (N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide) 関連製品
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量